![molecular formula C13H15F2NO B2537218 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide CAS No. 2327054-11-3](/img/structure/B2537218.png)
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide is a fluorinated organic compound with potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms in the molecule often imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it a compound of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and alkenes.
Introduction of Fluorine Atoms: The difluoromethylation process can be achieved using difluorocarbene reagents, which react with the cyclobutane ring to introduce the fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted cyclobutane derivatives.
科学研究应用
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Material Science: Its fluorinated structure can be utilized in developing advanced materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving fluorinated molecules.
Industrial Applications: Potential use in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic environment of the molecule .
相似化合物的比较
Similar Compounds
- 3,3-Difluoro-N-[(4-chlorophenyl)methyl]cyclobutane-1-carboxamide
- 3,3-Difluoro-N-[(4-methoxyphenyl)methyl]cyclobutane-1-carboxamide
- 3,3-Difluoro-N-[(4-nitrophenyl)methyl]cyclobutane-1-carboxamide
Uniqueness
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity and potentially improve membrane permeability, making it distinct from its analogs .
属性
IUPAC Name |
3,3-difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c1-9-2-4-10(5-3-9)8-16-12(17)11-6-13(14,15)7-11/h2-5,11H,6-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOZNVCWGPGWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2537135.png)
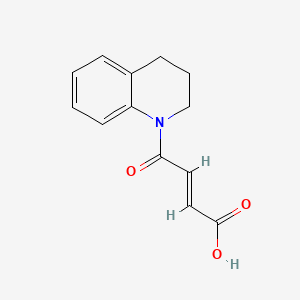

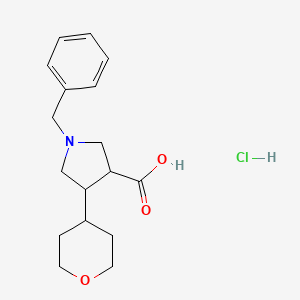
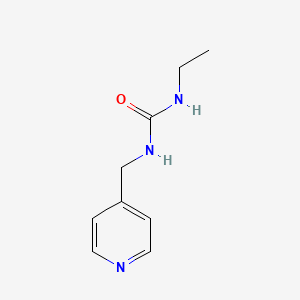


![3-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2537145.png)
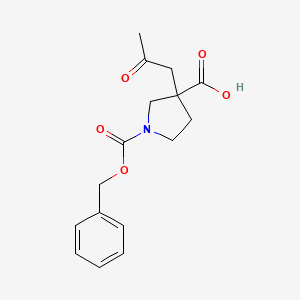
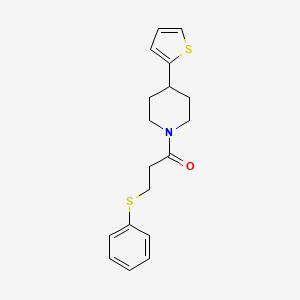
![5-[(2-fluorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B2537148.png)
![N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)
![4-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2537155.png)
![6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2537156.png)
